molecular formula C17H12ClFN4O3S B2408220 N-(4-(2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946258-27-1

N-(4-(2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2408220
CAS RN: 946258-27-1
M. Wt: 406.82
InChI Key: MFWYLDXFKFGGOO-UHFFFAOYSA-N
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Description

The compound “N-(4-(2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide” is a novel tricyclic compound that inhibits β-secretase cleavage of APP and is useful as a therapeutic agent for treating neurodegenerative diseases .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of precursors under specific conditions. For instance, the synthesis of N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine involved the reaction of 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide under Hantzsch thiazole synthesis condition .


Molecular Structure Analysis

The molecular structure of similar compounds has been evaluated using spectral data, including IR, 1H-NMR, 13C-NMR, and mass spectral data . The presence of chlorine in the molecule was confirmed by an isotopic peak seen at m/z 321 (M + + 3) in a 3:1 ratio .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been monitored by TLC using specific solvents as the mobile phase .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, 2-Chloro-N-(3-chloro-4-fluorophenyl)acetamide is a solid compound with a molecular weight of 222.04 .

Scientific Research Applications

Kinase Inhibition for Cancer Treatment

Compounds with related chemical structures have been identified as potent and selective inhibitors of the Met kinase superfamily, demonstrating significant potential in cancer treatment. For example, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were discovered as selective Met kinase inhibitors. These inhibitors showed improved enzyme potency and aqueous solubility, leading to complete tumor stasis in Met-dependent human gastric carcinoma models following oral administration. Due to their excellent in vivo efficacy and favorable pharmacokinetic and preclinical safety profiles, such compounds have been advanced into phase I clinical trials (Schroeder et al., 2009).

Fluorescence Applications

The fluorescence properties of carbon dots (CDs) with high fluorescence quantum yields have been attributed to the presence of organic fluorophores like 5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyridine-3,7-dicarboxylic acid (TPDCA). This discovery expands the applications of CDs in bioimaging and sensing due to their fluorescence origins and high quantum yields (Shi et al., 2016).

Antibacterial Agents

The synthesis of pyridonecarboxylic acids and their derivatives has revealed compounds with promising antibacterial activities. For instance, derivatives of 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid demonstrated more activity than known antibiotics, indicating their potential as new antibacterial agents (Egawa et al., 1984).

Synthesis of Heterocyclic Compounds

Research on the synthesis of new heterocyclic compounds, such as 2,5-diamino-1,3-thiazole and 2-thiohydantoin derivatives, has shown that N-(2-Aryl-1-chloro-2-oxoethyl) carboxamides react under mild conditions with various thioureas. These reactions follow the Hantzsch reaction scheme, leading to compounds with potential applications in medicinal chemistry and drug development (Balya et al., 2008).

properties

IUPAC Name

N-[4-[2-(3-chloro-4-fluoroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-2-oxo-1H-pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFN4O3S/c18-12-6-9(3-4-13(12)19)21-14(24)7-10-8-27-17(22-10)23-16(26)11-2-1-5-20-15(11)25/h1-6,8H,7H2,(H,20,25)(H,21,24)(H,22,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFWYLDXFKFGGOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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